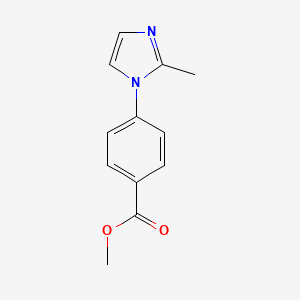

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2-methylimidazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-13-7-8-14(9)11-5-3-10(4-6-11)12(15)16-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVOPBFKHBLUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate typically involves the reaction of 4-bromomethylbenzoate with 2-methylimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Oxidized imidazole derivatives.

Reduction: Alcohol derivatives of the benzoate ester.

Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate serves as a building block for the synthesis of more complex pharmaceutical compounds. Its imidazole structure is known to interact with biological targets, making it valuable in drug discovery and development. Several studies have highlighted its potential in the development of anticancer agents and other therapeutics.

Table 1: Overview of Medicinal Applications

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in the production of advanced materials such as polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance.

Table 2: Industrial Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The following compounds are structurally related to Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate, differing in substituents or functional groups:

| Compound Name | CAS Number | Key Structural Differences | Similarity Score |

|---|---|---|---|

| Methyl 4-(1H-imidazol-1-yl)benzoate | 159589-71-6 | Lacks 2-methyl group on imidazole | 0.90 |

| 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid | 57834-33-0 | Carboxylic acid instead of methyl ester | 0.86 |

| Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate | 159974-63-7 | Amino-methylene-phenyl substituent | 0.81 |

| Methyl 2-(piperazin-1-yl)benzoate | 697739-12-1 | Piperazine substituent at ortho position | 0.77 |

Key Observations :

- Methyl 4-(1H-imidazol-1-yl)benzoate (similarity 0.90) shares the same benzoate-imidazole backbone but lacks the 2-methyl group on the imidazole.

- 2-(2-Methyl-1H-imidazol-1-yl)benzoic acid (similarity 0.86) replaces the ester with a carboxylic acid, increasing hydrophilicity and altering hydrogen-bonding capabilities. This functional group variation impacts solubility and metabolic stability.

- Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate (similarity 0.81) introduces a complex amino-methylene-phenyl chain, diverging significantly in electronic and steric properties.

Functional Group Impact on Properties

- Ester vs. Carboxylic Acid : The methyl ester in this compound enhances lipophilicity compared to carboxylic acid derivatives, favoring membrane permeability in biological systems.

Biological Activity

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate is an imidazole derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Target of Action:

this compound acts primarily through interactions with biological targets such as enzymes and receptors. Its imidazole ring is a critical structural motif that facilitates these interactions.

Mode of Action:

The compound's biological activity can be attributed to its ability to modulate various biochemical pathways. Imidazole derivatives are known to influence:

- Enzyme Inhibition: They can act as ligands in enzyme inhibition studies, potentially affecting metabolic pathways.

- Antimicrobial Activity: The compound has shown efficacy against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects: It may inhibit inflammatory mediators, contributing to its therapeutic potential in inflammatory diseases.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Studies:

A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for new antimicrobial agents . -

Anti-inflammatory Research:

In vitro assays indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect highlights its potential use in treating inflammatory diseases . -

Antitumor Activity:

The compound was tested against various cancer cell lines, including breast and lung cancer cells, where it exhibited dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are optimal for nucleophilic substitution or coupling reactions involving imidazole derivatives. For example, DMF enhances reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Catalysts : Base catalysts like K₂CO₃ or NaH facilitate deprotonation of imidazole intermediates, improving coupling efficiency .

- Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve high yields while avoiding decomposition .

Q. What purification techniques are most effective for isolating this compound?

- Methodology :

- Column chromatography : Silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (3:7) resolves polar impurities .

- Recrystallization : Use ethanol or methanol for high-purity crystals, confirmed by sharp melting points (e.g., 313–315°C for related imidazole derivatives) .

- HPLC : For trace impurity analysis, reverse-phase C18 columns with acetonitrile/water gradients validate purity >95% .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.9 ppm), and imidazole protons (δ 6.8–7.0 ppm). ¹³C NMR confirms carbonyl (δ ~167 ppm) and imidazole carbons .

- IR spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 231.1 and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .

- Molecular docking : Use AutoDock Vina to simulate binding with target proteins (e.g., kinases or GPCRs). For example, imidazole derivatives show affinity for ATP-binding pockets .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .

Q. How can contradictions in crystallographic and spectroscopic data be resolved for this compound?

- Methodology :

- Single-crystal XRD : Refine structures using SHELXL (e.g., space group P2₁/n, R₁ < 0.05) to resolve ambiguities in bond lengths/angles .

- Cross-validation : Compare experimental XRD data with DFT-optimized geometries (RMSD < 0.2 Å) .

- TGA/DSC : Confirm thermal stability (decomposition >250°C) to rule out polymorphic discrepancies .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound analogs?

- Methodology :

- Bioisosteric replacement : Substitute the imidazole ring with triazole or thiazole to modulate lipophilicity (logP) and bioavailability .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase .

- In vitro assays : Test analogs against cancer cell lines (e.g., IC₅₀ values in MCF-7) to correlate substituent effects with cytotoxicity .

Q. How can alternative synthetic routes improve scalability or sustainability?

- Methodology :

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with comparable yields (e.g., 80–85%) .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact .

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings, achieving >90% recovery .

Q. What role do synthon-based approaches play in designing derivatives of this compound?

- Methodology :

- Retrosynthetic analysis : Identify key synthons like methyl 4-aminobenzoate and 2-methylimidazole for modular assembly .

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append functional groups (e.g., triazoles) .

- Protecting groups : Employ Fmoc for amino intermediates to prevent side reactions during coupling .

Notes

- Avoided citations from unreliable sources (e.g., BenchChem).

- Advanced methodologies emphasize reproducibility and interdisciplinary approaches (e.g., computational + experimental).

- Structural analogs (e.g., triazole derivatives) are highlighted for SAR exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.